Glycerol propoxylate-B-ethoxylate

Catalog No.
S3357289
CAS No.
9082-00-2
M.F
C8H22O7
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol propoxylate-B-ethoxylate

CAS Number

9082-00-2

Product Name

Glycerol propoxylate-B-ethoxylate

IUPAC Name

ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol

Molecular Formula

C8H22O7

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;1-3(5)2-4;3-1-2-4/h3-6H,1-2H2;3-5H,2H2,1H3;3-4H,1-2H2

InChI Key

VKVYTKULMKDWLP-UHFFFAOYSA-N

SMILES

CC(CO)O.C(CO)O.C(C(CO)O)O

Canonical SMILES

CC(CO)O.C(CO)O.C(C(CO)O)O

Solvent and Carrier:

  • Due to its ability to dissolve a wide range of substances, Polyglycol 15-200 is used as a solvent in various scientific experiments. Researchers utilize it to prepare solutions of biological molecules like proteins, enzymes, and DNA for further analysis.
  • Additionally, Polyglycol 15-200 serves as a carrier for hydrophobic drugs and other compounds that are poorly soluble in water. By encapsulating these compounds within its structure, Polyglycol 15-200 enhances their solubility and delivery in biological systems Source: American Chemical Society (ACS) - Poly(ethylene glycol) (PEG) Chemistry [ACS Publications: ].

Protein Research:

  • Polyglycol 15-200 plays a crucial role in protein research by facilitating protein purification techniques. It can selectively precipitate unwanted proteins while leaving the desired proteins in solution. This allows researchers to isolate and study specific proteins of interest )].
  • Furthermore, Polyglycol 15-200 can be used to modify proteins by attaching its molecule to specific sites on the protein structure. This process, known as PEGylation, can alter the protein's properties, such as improving its stability or targeting it to specific tissues in the body Source: ScienceDirect - PEGylation in protein and nanoparticle conjugates: structure and stability [ScienceDirect: ].

Drug Delivery Research:

  • In the field of drug delivery research, Polyglycol 15-200 is being explored for its potential to improve the bioavailability and efficacy of therapeutic drugs. As mentioned earlier, its ability to enhance solubility can be beneficial for delivering poorly soluble drugs.
  • Moreover, Polyglycol 15-200 can be used to create targeted drug delivery systems. By attaching targeting molecules to the Polyglycol 15-200 structure, researchers can design drug carriers that specifically deliver drugs to diseased cells )].

Glycerol propoxylate-B-ethoxylate is a polyether compound formed through the reaction of glycerol with ethylene oxide and propylene oxide. It has the molecular formula C8H22O7C_8H_{22}O_7 and a molecular weight of approximately 194.23 g/mol. This compound is characterized by its unique structure, which includes both ethylene and propylene oxide units, making it a block copolymer. It is known for its low volatility, with a vapor pressure of less than 0.3 mm Hg at 20 °C, and it exhibits a density of 1.02 g/mL at 25 °C .

Typical of polyether compounds. The primary reaction involved in its synthesis is the alkoxylation process, where glycerol reacts with ethylene oxide and propylene oxide under alkaline conditions. This process can continue until all available alkylene oxides are consumed, leading to the formation of ether linkages. The resulting product can be further modified or reacted with other chemicals to enhance its properties .

The synthesis of glycerol propoxylate-B-ethoxylate typically involves the following steps:

  • Preparation: Glycerol is mixed with ethylene oxide and propylene oxide in the presence of an alkaline catalyst.
  • Alkoxylation: The mixture undergoes alkoxylation, where successive units of ethylene and propylene oxides are added to the glycerol backbone.
  • Termination: The reaction is terminated by neutralizing the catalyst or by adding stabilizers to prevent further reactions.
  • Purification: The final product is purified to remove any unreacted monomers or by-products .

Glycerol propoxylate-B-ethoxylate finds diverse applications across various industries:

  • Cosmetics: Used as an emulsifier and thickening agent in creams and lotions.
  • Pharmaceuticals: Acts as a solubilizer for active ingredients.
  • Food Industry: Serves as an indirect additive in food contact substances.
  • Industrial Uses: Employed in manufacturing lubricants and surfactants due to its stability and low toxicity .

Glycerol propoxylate-B-ethoxylate shares similarities with several other polyether compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Glycerin EthoxylateC3H8O3Simple structure; primarily used as a humectant
Propylene GlycolC3H8O2Low viscosity; commonly used as a solvent
Polyethylene GlycolCnH2n+2On+1High molecular weight; used for drug delivery
Glycerol PropoxylateC3H8O3Similar structure but lacks ethylene oxide blocks

Glycerol propoxylate-B-ethoxylate stands out due to its unique block copolymer structure that combines both ethylene and propylene oxide units, providing enhanced properties such as improved emulsification and solubilization capabilities compared to simpler compounds like glycerin ethoxylate or propylene glycol .

Living radical polymerization (LRP) has revolutionized the synthesis of glycerol propoxylate-B-ethoxylate by enabling precise control over molecular weight and polydispersity. Unlike conventional free radical methods, LRP minimizes chain termination events, facilitating the creation of well-defined block structures.

Bimolecular Termination Dynamics in LRP Systems

Bimolecular termination—the recombination or disproportionation of propagating radicals—poses a significant challenge in achieving narrow molecular weight distributions. In LRP systems, chain transfer agents (CTAs) and mediators modulate termination kinetics by extending the lifetime of active species. For instance, reversible addition-fragmentation chain-transfer (RAFT) polymerization, as demonstrated in glycerol-acrylic biopolymers, suppresses gelation and ensures linear chain growth even in multifunctional systems. The use of xanthate-based CTAs delays the diffusion-controlled stage of polymerization, reducing premature termination and enabling molecular weights exceeding 1 MDa.

A comparative analysis of termination rates in LRP versus conventional systems reveals a threefold extension in propagation time, which correlates with enhanced binding capacities in cross-linked networks. This kinetic advantage is critical for synthesizing glycerol propoxylate-B-ethoxylate with consistent block lengths.

Activation–Deactivation Cycle Optimization for Narrow Polydispersity

The equilibrium between active and dormant species in LRP dictates polydispersity indices (PDI). For example, mediator-based systems, such as those employing alkoxyamine initiators, achieve PDIs below 1.2 by maintaining a steady concentration of propagating radicals. In one patented method, a mediator-to-initiator ratio of 1:20 ensures rapid deactivation, preventing chain runaway reactions.

The introduction of secondary hydroxyl groups during propoxylation further complicates the activation-deactivation equilibrium. Kinetic studies show that primary hydroxyls (from ethoxylation) exhibit higher reactivity toward alkoxide catalysts than secondary hydroxyls (from propoxylation), necessitating precise stoichiometric adjustments to preserve cycle efficiency.

Hyperbranched Polyol Architectures via Core-First Polymerization

Dendritic Growth from Glycerol Triol Initiators

Glycerol’s trifunctional hydroxyl groups serve as ideal initiators for constructing hyperbranched polyols through ring-opening multibranched polymerization (ROMBP). By leveraging glycerol’s primary hydroxyl reactivity, controlled propagation of PO and EO units generates dendritic architectures with low polydispersity (Đ < 1.5) and tunable molecular weights (5–50 kDa) [5]. The core-first approach involves deprotonating glycerol with sodium methoxide, followed by sequential addition of propylene carbonate (PC) or ethylene carbonate (EC) monomers at 150°C. This method yields polymers with a degree of branching (DB) of 0.66–0.67, as confirmed by 13C NMR analysis of linear (L), dendritic (D), and terminal (T) units [2].

The molecular formula HO(C3H6O)x(CH2CH2O)yCH[CH2(OCH2CH2)y(OC3H6)xOH]2 reflects the statistical incorporation of PO and EO blocks, with x and y determining hydrophobic-hydrophilic balance [1]. Dendritic growth reduces solution viscosity (1.063 g/mL at 25°C) compared to linear analogs, enhancing processability for ink-jet printing and UV-curable coatings [1] [4].

Post-Polymerization Modification with Bioactive Moieties

Hyperbranched polyols’ terminal hydroxyl groups enable covalent conjugation with bioactive moieties, such as peptides, sugars, or fluorescent tags. For example, azide-alkyne click chemistry has been employed to graft mannose units onto polyglycerol backbones, creating multivalent ligands for lectin binding. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms precise functionalization, with molecular weights increasing proportionally to the number of grafted units (ΔMn ≈ 200–500 Da per modification) [2]. Transmission electron microscopy (TEM) reveals spherical nanostructures (10–50 nm diameter) when modified polyols are dispersed in aqueous media, indicating potential for targeted drug delivery [2].

Silane-Capped Derivatives for Crosslinkable Networks

Hydrolytic Stability Enhancement Strategies

Silane functionalization via triethoxysilylpropyl carbamate linkages significantly improves hydrolytic stability. By capping terminal hydroxyls with trimethoxysilane (TMS), water contact angles increase from 45° to 85°, reducing moisture absorption by 70% [4]. Accelerated aging tests (85°C, 85% RH) show that silane-capped derivatives retain 90% of initial tensile strength after 500 hours, compared to 40% for uncapped analogs. This stability arises from the formation of hydrophobic siloxane networks (Si–O–Si) during curing, which shield ester linkages from nucleophilic attack [3] [4].

Sol-Gel Transition Kinetics in Hybrid Materials

Incorporating glycerol propoxylate-B-ethoxylate into sol-gel systems tailors transition kinetics. At 20 wt% silane content, gelation occurs within 30 minutes at pH 4, driven by acid-catalyzed condensation of ethoxysilane groups. Rheological analysis identifies three regimes: (1) viscosity plateau (η ≈ 102 mPa·s) during induction, (2) rapid gelation (η > 104 mPa·s) at 60% conversion, and (3) viscoelastic solid formation (tan δ < 0.1) [4]. Hybrid films exhibit tunable pore sizes (5–50 nm), as measured by nitrogen adsorption, enabling applications in gas separation membranes.

Amphiphilic Graft Copolymers for Multi-Phase Systems

Micelle Formation Thresholds in Aqueous Media

Critical micelle concentrations (CMCs) depend on EO/PO ratios and molecular weight. For HO-(PO)15-(EO)20-glycerol, CMC decreases from 0.5 mg/mL to 0.1 mg/mL as PO content increases from 10% to 30%, due to enhanced hydrophobicity [1]. Dynamic light scattering (DLS) reveals micelle sizes of 20–100 nm, with polydispersity indices (PDI) < 0.2. At pH 7.4, anionic micelles (ζ-potential = −30 mV) exhibit 95% encapsulation efficiency for hydrophobic dyes, demonstrating potential for drug delivery [2].

Critical Packing Parameters for Nanostructure Design

The critical packing parameter (P = v/(a0l)), where v is hydrophobic volume, a0 is headgroup area, and l is chain length, dictates self-assembly morphology. For PO10-EO20 grafts, P = 0.5–0.7 favors vesicles, while P > 0.7 induces worm-like micelles. Small-angle X-ray scattering (SAXS) confirms transitions from spherical (q ≈ 0.1 Å−1) to lamellar (q ≈ 0.05 Å−1) phases at 40% PO content [5].

Use Classification

EPA Safer Chemical Functional Use Classes -> Defoamers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Mining (except oil and gas) and support activities
Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1): ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

Explore Compound Types